molecular formula C19H17Cl3N2S B1668105 Butoconazole nitrate CAS No. 64872-77-1

Butoconazole nitrate

Cat. No.: B1668105
CAS No.: 64872-77-1
M. Wt: 411.8 g/mol
InChI Key: SWLMUYACZKCSHZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Butoconazole nitrate primarily targets Ergosterol , a crucial component of the fungal cell membrane . Ergosterol is predominantly found in fungi such as Candida albicans, which is responsible for vulvovaginal candidiasis .

Mode of Action

This compound is an imidazole derivative that functions via inhibition of steroid synthesis . It inhibits the conversion of lanosterol to ergosterol by inhibiting the enzyme cytochrome P450 14α-demethylase . This inhibition results in a change in the fungal cell membrane lipid composition .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ergosterol synthesis pathway . By inhibiting the conversion of lanosterol to ergosterol, this compound disrupts the integrity of the fungal cell membrane . This structural change alters cell permeability, leading to osmotic disruption or growth inhibition of the fungal cell .

Pharmacokinetics

Following vaginal administration of this compound, approximately 1.7% of the dose is absorbed on average . The compound is metabolized in the liver . It is excreted in equal amounts in urine and feces within 4 to 7 days . The half-life of this compound is between 21 to 24 hours .

Result of Action

The primary molecular effect of this compound is the disruption of the fungal cell membrane, which increases permeability in susceptible fungi, causing leaking of nutrients . This leads to the osmotic disruption or growth inhibition of the fungal cell . Clinically, this compound has been demonstrated to be effective against vaginal infections due to Candida albicans .

Biochemical Analysis

Biochemical Properties

Butoconazole nitrate functions by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes . The compound interacts with the enzyme cytochrome P450 14α-demethylase, which is crucial for the conversion of lanosterol to ergosterol . By inhibiting this enzyme, this compound disrupts the fungal cell membrane’s lipid composition, leading to increased membrane permeability and ultimately causing osmotic disruption or growth inhibition of the fungal cell .

Cellular Effects

This compound exerts significant effects on various cell types, particularly fungal cells. It disrupts the integrity of the fungal cell membrane, leading to increased permeability and leakage of cellular contents . This disruption affects cell signaling pathways, gene expression, and cellular metabolism, ultimately inhibiting fungal growth and proliferation . In addition to its antifungal effects, this compound may also have minor effects on human cells, particularly those in the vaginal epithelium, where it is applied .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of cytochrome P450 14α-demethylase, an enzyme critical for ergosterol synthesis . By binding to this enzyme, this compound prevents the conversion of lanosterol to ergosterol, leading to a depletion of ergosterol in the fungal cell membrane . This depletion results in altered membrane fluidity and permeability, causing osmotic imbalance and growth inhibition . Additionally, the disruption of ergosterol synthesis affects various cellular processes, including nutrient uptake and intracellular signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its antifungal activity may decrease with prolonged exposure to environmental factors such as light and temperature . In vitro studies have shown that this compound maintains its efficacy against Candida species for extended periods, although some degradation may occur over time . Long-term effects on cellular function have been observed, with sustained inhibition of fungal growth and minimal impact on human cells .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At therapeutic doses, the compound effectively inhibits fungal growth without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including irritation and inflammation at the site of application . Threshold effects have been observed, with a clear dose-response relationship between the concentration of this compound and its antifungal activity .

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes extensive biotransformation . The compound is converted into various metabolites, which are then excreted in the urine and feces . The metabolic pathways involve the action of liver enzymes, including cytochrome P450 isoforms, which facilitate the breakdown of this compound into its inactive forms . These metabolic processes ensure the elimination of the compound from the body and prevent its accumulation .

Transport and Distribution

Following administration, this compound is absorbed into the vaginal epithelium and distributed locally within the tissues . The compound exhibits limited systemic absorption, with only a small fraction entering the bloodstream . Within the cells, this compound interacts with transporters and binding proteins that facilitate its localization to the fungal cell membrane . This targeted distribution ensures that the compound exerts its antifungal effects primarily at the site of infection .

Subcellular Localization

This compound is primarily localized to the fungal cell membrane, where it exerts its antifungal activity . The compound’s structure allows it to integrate into the lipid bilayer of the membrane, disrupting its integrity and function . Additionally, this compound may undergo post-translational modifications that enhance its targeting to specific compartments within the fungal cell . These modifications ensure that the compound remains active and effective in inhibiting fungal growth .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Butoconazole undergoes various chemical reactions, including:

    Oxidation: Butoconazole can be oxidized under specific conditions to form different derivatives.

    Substitution: The compound can undergo substitution reactions, particularly involving the imidazole ring and the phenyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents used include hydrogen peroxide and potassium permanganate.

    Substitution Reagents: Halogenating agents like chlorine and bromine are often used in substitution reactions.

Major Products

The major products formed from these reactions include various butoconazole derivatives, which may have different antifungal properties and applications.

Properties

IUPAC Name

1-[4-(4-chlorophenyl)-2-(2,6-dichlorophenyl)sulfanylbutyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl3N2S/c20-15-7-4-14(5-8-15)6-9-16(12-24-11-10-23-13-24)25-19-17(21)2-1-3-18(19)22/h1-5,7-8,10-11,13,16H,6,9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWLMUYACZKCSHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)SC(CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

67085-14-7 (nitrate), 82382-24-9 (unspecified nitrate), 64872-77-1 (nitrate salt/solvate)
Record name Butoconazole [INN:BAN]
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DSSTOX Substance ID

DTXSID2048537
Record name Butaconazole
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Molecular Weight

411.8 g/mol
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Physical Description

Solid
Record name Butoconazole
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Solubility

Nitrate salt: 0.26 mg/ml (practically insoluble), 8.18e-04 g/L
Record name Butoconazole
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Mechanism of Action

The exact mechanism of the antifungal action of butoconazole is unknown, however, it is presumed to function as other imidazole derivatives via inhibition of steroid synthesis. Imidazoles generally inhibit the conversion of lanosterol to ergosterol via the inhibition of the enzyme cytochrome P450 14α-demethylase, resulting in a change in fungal cell membrane lipid composition. This structural change alters cell permeability and, ultimately, results in the osmotic disruption or growth inhibition of the fungal cell.
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CAS No.

64872-76-0, 64872-77-1
Record name Butoconazole
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Record name BUTOCONAZOLE
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Record name Butoconazole
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

~159°C with decomposition (nitrate salt), 159 °C (decomposition)
Record name Butoconazole
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Record name Butoconazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014777
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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